CYP2A6 Inhibition Potency and Selectivity: Benzo[b]thiophene-7-carbaldehyde vs. Other Cytochrome P450 Isoforms
Benzo[b]thiophene-7-carbaldehyde demonstrates potent and selective inhibition of the cytochrome P450 enzyme CYP2A6, a key enzyme in nicotine and drug metabolism . This property is a key point of differentiation from other benzothiophene carbaldehydes (e.g., the 2- or 3- isomers) for which no comparable CYP inhibition data are established . The compound inhibits CYP2A6-mediated coumarin formylation with a reported IC50 of 0.05 μM . Crucially, this inhibition is highly selective, as indicated by a selectivity index of 4,000, with other cytochrome P450 enzymes inhibited only at much higher concentrations .
| Evidence Dimension | CYP2A6 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.05 μM; Selectivity Index = 4,000 |
| Comparator Or Baseline | Other cytochrome P450 isoforms (inhibited at much higher concentrations) |
| Quantified Difference | Selectivity index of 4,000 indicates strong preferential inhibition of CYP2A6 over other P450 enzymes . |
| Conditions | In vitro enzyme inhibition assay using coumarin formylation as a measure of CYP2A6 activity . |
Why This Matters
This defined pharmacological profile makes it a critical tool compound for in vitro studies of CYP2A6-dependent metabolism, offering a specific application not served by generic benzothiophene carbaldehydes.
